molecular formula C9H8N4O2 B14698188 4-Hydrazinyl-3-nitroquinoline CAS No. 23589-54-0

4-Hydrazinyl-3-nitroquinoline

Cat. No.: B14698188
CAS No.: 23589-54-0
M. Wt: 204.19 g/mol
InChI Key: SKRZKNWOHLTARM-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a hydrazinyl group at the 4-position and a nitro group at the 3-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-3-nitroquinoline typically involves the introduction of the hydrazinyl and nitro groups onto the quinoline core. One common method involves the nitration of quinoline to introduce the nitro group, followed by the hydrazination of the resulting 3-nitroquinoline. The reaction conditions often include the use of strong acids for nitration and hydrazine hydrate for hydrazination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-3-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

    4-Amino-3-nitroquinoline: Similar structure but with an amino group instead of a hydrazinyl group.

    3-Nitroquinoline: Lacks the hydrazinyl group.

    4-Hydrazinylquinoline: Lacks the nitro group.

Uniqueness: 4-Hydrazinyl-3-nitroquinoline is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs .

Properties

CAS No.

23589-54-0

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(3-nitroquinolin-4-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-6-3-1-2-4-7(6)11-5-8(9)13(14)15/h1-5H,10H2,(H,11,12)

InChI Key

SKRZKNWOHLTARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NN

Origin of Product

United States

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